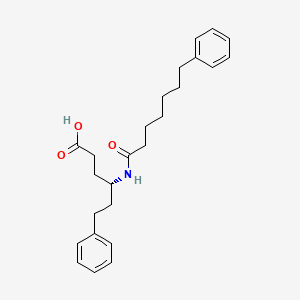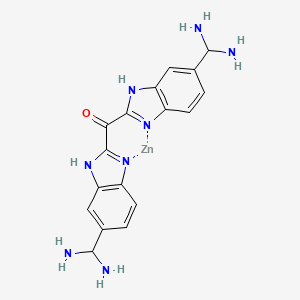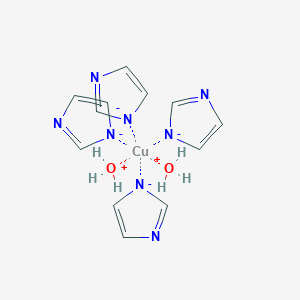
diaqua(tetra-1H-imidazol-1-yl)copper
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diaqua(tetra-1H-imidazol-1-yl)copper is a coordination compound featuring copper as the central metal ion coordinated to four imidazole ligands and two water molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diaqua(tetra-1H-imidazol-1-yl)copper typically involves the reaction of copper(II) salts with imidazole ligands in an aqueous medium. A common method includes dissolving copper(II) sulfate in water, followed by the addition of imidazole. The reaction mixture is stirred at room temperature, leading to the formation of the desired complex .
Industrial Production Methods: This would include optimizing reaction conditions such as temperature, pH, and concentration to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Diaqua(tetra-1H-imidazol-1-yl)copper can undergo various chemical reactions, including:
Oxidation: The copper center can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Ligand exchange reactions can be facilitated by using excess of the incoming ligand and adjusting the pH of the solution.
Major Products:
Oxidation: Oxidized forms of the copper complex.
Substitution: New copper complexes with different ligands.
Scientific Research Applications
Diaqua(tetra-1H-imidazol-1-yl)copper has several applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and coupling reactions.
Biology: Studied for its potential antimicrobial properties due to the presence of copper and imidazole ligands.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Mechanism of Action
The mechanism of action of diaqua(tetra-1H-imidazol-1-yl)copper involves the interaction of the copper center with various molecular targets. The copper ion can participate in redox reactions, facilitating electron transfer processes. The imidazole ligands can also interact with biological molecules, enhancing the compound’s antimicrobial properties .
Comparison with Similar Compounds
Tetra(imidazole)diaquacopper(I): Similar structure but with a different oxidation state of copper.
Bis(imidazole)copper(II): Contains fewer imidazole ligands and different coordination geometry.
Uniqueness: Diaqua(tetra-1H-imidazol-1-yl)copper is unique due to its specific coordination environment, which imparts distinct chemical and physical properties. The presence of both water molecules and imidazole ligands provides a versatile platform for various applications, distinguishing it from other copper-imidazole complexes .
Properties
Molecular Formula |
C12H18CuN8O2-2 |
|---|---|
Molecular Weight |
369.87 g/mol |
IUPAC Name |
dioxidanium;copper;imidazol-3-ide |
InChI |
InChI=1S/4C3H3N2.Cu.2H2O/c4*1-2-5-3-4-1;;;/h4*1-3H;;2*1H2/q4*-1;;;/p+2 |
InChI Key |
FJDYOFSGZUCZNB-UHFFFAOYSA-P |
Canonical SMILES |
C1=CN=C[N-]1.C1=CN=C[N-]1.C1=CN=C[N-]1.C1=CN=C[N-]1.[OH3+].[OH3+].[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


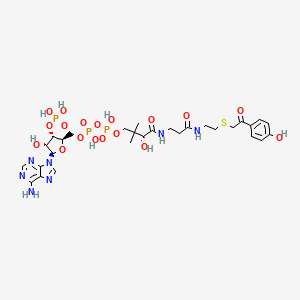
![(2S)-2-[(2,4-Dichloro-benzoyl)-(3-trifluoromethyl-benzyl)-amino]-3-phenyl-propionic acid](/img/structure/B10777203.png)
![(2S,3S,4R,5R,6S)-6-[[(2R,3R,4R,5S,6S)-5-[(2S,3R,4S,5S,6R)-5-[[(1S,4R,5S,6R)-4-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,6-dihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]-3,4-dihydroxy-6-methyloxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol](/img/structure/B10777210.png)


![N-Acetyl-N-[1-(1,1'-biphenyl-4-ylmethyl)-2-oxoazepan-3-YL]-4-[difluoro(phosphono)methyl]phenylalaninamide](/img/structure/B10777227.png)
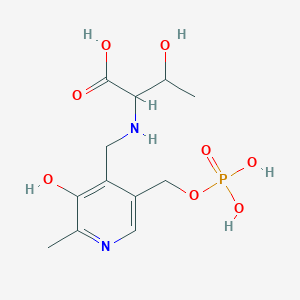
![(2S)-2-[[4-[(3R)-6-(2,4-diamino-6-oxo-1,3-diazinan-5-yl)-1,1,1-trifluoro-2,2-dihydroxyhexan-3-yl]benzoyl]amino]pentanedioic acid](/img/structure/B10777235.png)
![(2S)-2-amino-3-[hydroxy-[(2S)-2-hydroxy-3-[(1R)-1-hydroxypentadecoxy]propoxy]phosphoryl]oxypropanoic acid](/img/structure/B10777244.png)
![(2S)-2-[(2-azaniumylacetyl)amino]-7-[[(1R)-1-carboxyethyl]amino]-7-oxoheptanoate](/img/structure/B10777259.png)
![16-[Amino(hydroxy)methoxy]-12-hydroxy-20-[11-[hydroxymethyl(methyl)amino]-2,8-dimethoxy-3,7,9-trimethyl-6-oxoundec-10-enyl]-10,22-dimethoxy-11,14,21-trimethyl-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-18-one](/img/structure/B10777265.png)
